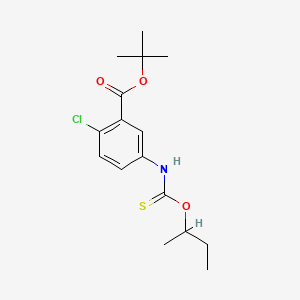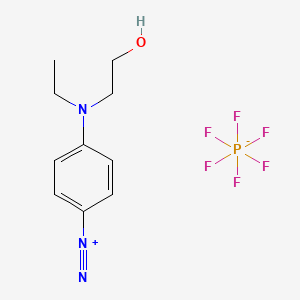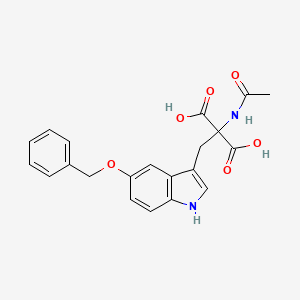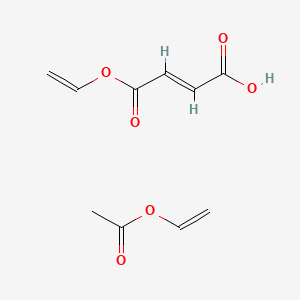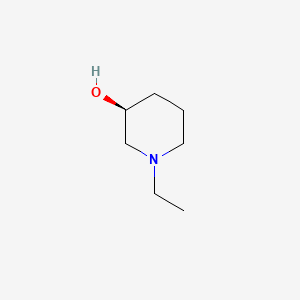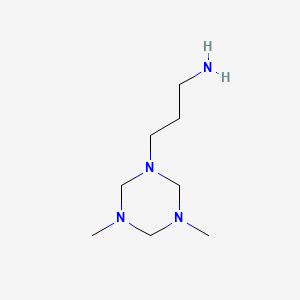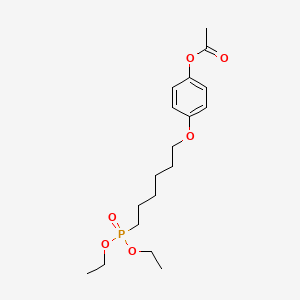
(3S,6R)-3-ethyl-6-propylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxylic acids, C16-18 and C18-branched, are a group of fatty acids characterized by a carboxyl (-COOH) functional group attached to a hydrocarbon chain with 16 to 18 carbon atoms. These compounds are commonly found in nature and are integral components of various biological systems. They play crucial roles in metabolism, energy storage, and cellular structure. The branched nature of these acids adds to their diversity and functionality, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxylic acids, C16-18 and C18-branched, can be synthesized through several methods:
Oxidation of Alkanes: Long-chain alkanes can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce carboxylic acids.
Hydrolysis of Esters: Esters of long-chain fatty acids can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Grignard Reactions: Grignard reagents can react with carbon dioxide to form carboxylic acids after hydrolysis.
Industrial Production Methods:
Microbial Fermentation: Certain microorganisms can be engineered to produce long-chain carboxylic acids through fermentation processes. This method is environmentally friendly and sustainable.
Chemical Synthesis: Industrial production often involves the catalytic oxidation of hydrocarbons derived from petroleum sources.
Types of Reactions:
Oxidation: Carboxylic acids can undergo oxidation to form ketones or aldehydes.
Reduction: They can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in carboxylic acids can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary alcohols.
Substitution Products: Acid chlorides, esters.
Scientific Research Applications
Carboxylic acids, C16-18 and C18-branched, have diverse applications in scientific research:
Chemistry: Used as precursors in the synthesis of polymers, surfactants, and lubricants.
Biology: Integral components of cell membranes and signaling molecules.
Medicine: Used in the formulation of pharmaceuticals and as intermediates in drug synthesis.
Industry: Employed in the production of soaps, detergents, and cosmetics due to their surfactant properties.
Mechanism of Action
The mechanism of action of carboxylic acids, C16-18 and C18-branched, involves their interaction with various molecular targets:
Cell Membranes: They integrate into lipid bilayers, affecting membrane fluidity and permeability.
Enzymatic Reactions: Act as substrates or inhibitors for enzymes involved in lipid metabolism.
Signaling Pathways: Participate in signaling pathways by acting as ligands for specific receptors.
Comparison with Similar Compounds
Palmitic Acid (C160): A saturated fatty acid with a straight chain.
Stearic Acid (C180): Another saturated fatty acid with an 18-carbon chain.
Oleic Acid (C181): A monounsaturated fatty acid with one double bond.
Uniqueness:
Branched Structure: The branched nature of these carboxylic acids provides unique physical and chemical properties, such as lower melting points and different reactivity compared to their straight-chain counterparts.
Versatility: Their ability to participate in a wide range of chemical reactions and applications makes them highly versatile in various fields.
Properties
Molecular Formula |
C16H32O2 |
|---|---|
Molecular Weight |
256.42 g/mol |
IUPAC Name |
(3S,6R)-3-ethyl-6-propylundecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-8-10-15(9-5-2)12-11-14(6-3)13-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)/t14-,15+/m0/s1 |
InChI Key |
DXICFCIARASBNT-LSDHHAIUSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCC)CC[C@H](CC)CC(=O)O |
Canonical SMILES |
CCCCCC(CCC)CCC(CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


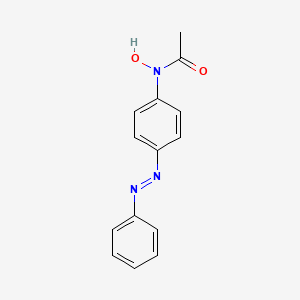

![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
